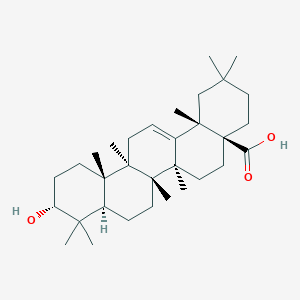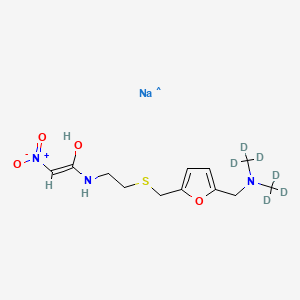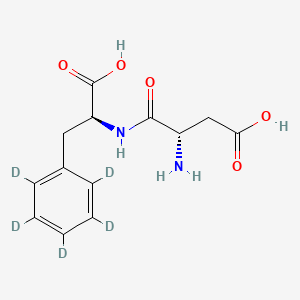
(4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid is a complex organic molecule characterized by its intricate structure and multiple chiral centers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid involves multiple steps, including the formation of the core structure followed by functional group modifications. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biology, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions and metabolic pathways. It may also serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.
Industry
In industry, the compound’s stability and reactivity make it useful in the production of specialty chemicals and materials. It may also be used in the development of new catalysts and industrial processes.
Wirkmechanismus
The mechanism of action of (4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to fit into binding sites with high specificity, influencing the activity of its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties.
Dye-sensitized solar cell compounds: Used in solar cell applications.
Uniqueness
The uniqueness of (4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid lies in its complex structure and multiple chiral centers, which provide a high degree of specificity in its interactions and reactions. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C32H52O3 |
|---|---|
Molekulargewicht |
484.8 g/mol |
IUPAC-Name |
(4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C32H52O3/c1-25(2)16-18-32(24(34)35)19-17-28(6)22(29(32,7)20-25)11-15-30(8)27(5)13-12-23(33)26(3,4)21(27)10-14-31(28,30)9/h11,21,23,33H,10,12-20H2,1-9H3,(H,34,35)/t21-,23+,27-,28+,29-,30+,31-,32+/m0/s1 |
InChI-Schlüssel |
YAJRYTMXWWLBLP-KUNBOADOSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@]2(CC=C4[C@]3(CC[C@@]5([C@]4(CC(CC5)(C)C)C)C(=O)O)C)C)C)(C)C)O |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4(C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C2(C1)C)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B12431808.png)
![ethyl 2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12431810.png)


![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)
![3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one](/img/structure/B12431834.png)


![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)


![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)


